22-Hydroxydocosanoic acid

Descripción general

Descripción

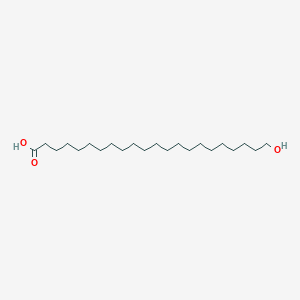

22-Hydroxydocosanoic acid, also known as omega-hydroxybehenic acid, is a long-chain fatty acid with the molecular formula C22H44O3. It is characterized by the presence of a hydroxyl group at the 22nd carbon position of the docosanoic acid chain. This compound is a white solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

22-Hydroxydocosanoic acid can be synthesized through the hydroxylation of docosanoic acidThis can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation reaction. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions

22-Hydroxydocosanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of dicarboxylic acids.

Reduction: The carboxyl group can be reduced to form primary alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acid chlorides and alcohols are commonly used reagents for esterification and etherification reactions.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of esters and ethers.

Aplicaciones Científicas De Investigación

Role in Skin Health

Research has shown that 22-hydroxydocosanoic acid plays a crucial role in skin barrier function. It is involved in the biosynthesis of ω-O-acylceramides, which are essential for maintaining skin permeability. Mutations in the enzymes responsible for its production can lead to skin diseases such as congenital ichthyosis .

Tear Film Stabilization

Studies indicate that this compound contributes to the stabilization of the tear film lipid layer. It is hypothesized that this compound aids in preventing dry eye conditions by maintaining the lipid layer's integrity, which is vital for reducing evaporation and ensuring proper eye lubrication .

Cosmetic and Pharmaceutical Uses

Due to its moisturizing properties, this compound is being explored for use in cosmetic formulations aimed at enhancing skin hydration and barrier repair. Its potential as an active ingredient in anti-aging products is also under investigation .

Lipid Science

In lipid research, this compound serves as a model compound for studying the behavior of long-chain fatty acids and their derivatives. Its structural characteristics make it relevant for understanding lipid interactions and modifications in various biological systems .

Case Study: Omega-Oxidation Pathways

A significant study demonstrated that this compound can be metabolized via omega-oxidation pathways in rat liver microsomes. The study identified that both docosanoic acid and its hydroxylated derivative serve as substrates, leading to the formation of dicarboxylic acids . This finding highlights the compound's metabolic relevance and potential implications for fatty acid metabolism research.

Case Study: Hydroxy Fatty Acids in Fungi

Recent investigations into fungal species revealed that this compound is one of the predominant hydroxy fatty acids present across various fungi, including Aspergillus species. This suggests a possible ecological role or significance in fungal metabolism that warrants further exploration .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 22-Hydroxydocosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group at the 22nd carbon position allows it to participate in hydrogen bonding and other interactions with proteins and lipids. This can affect membrane fluidity and enzyme activity, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 24-Hydroxytetracosanoic acid

- Adipic acid

- Succinic acid

Comparison

22-Hydroxydocosanoic acid is unique due to its specific hydroxylation at the 22nd carbon position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a longer carbon chain and a specific hydroxylation pattern that influences its solubility, reactivity, and biological activity .

Actividad Biológica

22-Hydroxydocosanoic acid, also known as 22-hydroxy-C22:0 or ω-hydroxy-docosanoic acid, is a long-chain fatty acid that has garnered attention due to its biological activities and potential applications in various fields, including dermatology and lipid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, metabolic pathways, and implications for health.

- Molecular Formula : C22H44O3

- Molecular Weight : 356.6 Da

- CAS Number : 13980-14-8

- Purity : >98% (for research use only)

The compound is a saturated fatty acid derivative characterized by a hydroxyl group at the 22nd carbon position, which influences its solubility and reactivity compared to other fatty acids.

Metabolic Pathways

Research indicates that this compound is involved in the omega-oxidation pathway. A study demonstrated that docosanoic acid (C22:0) serves as a substrate for this pathway in rat liver microsomes. The first hydroxylation step produces this compound, which can further undergo oxidation to yield dicarboxylic acids such as docosanedioic acid (C22:0-DCA) .

Lipid Metabolism and Skin Health

-

Skin Barrier Function :

- The epidermis synthesizes special ceramides known as ω-O-acylceramides, which are crucial for maintaining skin permeability barriers. Mutations in genes responsible for these ceramides can lead to skin conditions like ichthyosis .

- The presence of ω-hydroxy fatty acids, including this compound, has been linked to improved skin barrier function and hydration .

- Tear Film Stability :

Pharmacological Studies

Research has indicated diverse pharmacological effects of this compound:

- Anti-inflammatory Properties : The compound exhibits potential anti-inflammatory effects, which could be beneficial in treating skin conditions characterized by inflammation .

- Antioxidant Activity : Fatty acids with hydroxyl groups often demonstrate antioxidant properties, contributing to cellular protection against oxidative stress .

Case Studies

- Skin Disease Models :

- Ocular Health Studies :

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C22H44O3 |

| Molecular Weight | 356.6 Da |

| Role in Lipid Metabolism | Substrate for omega-oxidation |

| Skin Barrier Function | Improves hydration and integrity |

| Anti-inflammatory Effects | Potential therapeutic benefits |

| Antioxidant Activity | Protects against oxidative stress |

Propiedades

IUPAC Name |

22-hydroxydocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h23H,1-21H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPVZXPSTLXWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415255 | |

| Record name | 22-hydroxydocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-45-6 | |

| Record name | 22-hydroxydocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.